molecular formula C14H12N4O7 B1235756 5-Ethenyl-2-methylpyridine;2,4,6-trinitrophenol CAS No. 65345-93-9

5-Ethenyl-2-methylpyridine;2,4,6-trinitrophenol

Cat. No.: B1235756
CAS No.: 65345-93-9
M. Wt: 348.27 g/mol
InChI Key: FICBWWIZDPCRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethenyl-2-methylpyridine and 2,4,6-trinitrophenol are two distinct chemical compounds. 5-Ethenyl-2-methylpyridine is an organic compound with the formula C8H9N. It is a derivative of pyridine and is known for its applications in various chemical reactions. 2,4,6-trinitrophenol, commonly known as picric acid, is an organic compound with the formula C6H2(NO2)3OH. It is a yellow crystalline solid and is known for its explosive properties and use in chemical synthesis.

Preparation Methods

5-Ethenyl-2-methylpyridine

5-Ethenyl-2-methylpyridine can be synthesized through the reaction of 2-methylpyridine with acetylene in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the ethenyl group on the pyridine ring .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is typically synthesized through the nitration of phenol. The process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without causing excessive decomposition or side reactions .

Chemical Reactions Analysis

5-Ethenyl-2-methylpyridine

2,4,6-Trinitrophenol

Scientific Research Applications

5-Ethenyl-2-methylpyridine

2,4,6-Trinitrophenol

Mechanism of Action

5-Ethenyl-2-methylpyridine

The mechanism of action of 5-Ethenyl-2-methylpyridine in chemical reactions involves the activation of the ethenyl group, which can participate in various addition and substitution reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

2,4,6-Trinitrophenol

The mechanism of action of 2,4,6-trinitrophenol as an explosive involves the rapid decomposition of the nitro groups, releasing a large amount of energy in the form of heat and gas. This decomposition is initiated by heat, shock, or friction .

Comparison with Similar Compounds

5-Ethenyl-2-methylpyridine

2,4,6-Trinitrophenol

Properties

CAS No.

65345-93-9

Molecular Formula

C14H12N4O7

Molecular Weight

348.27 g/mol

IUPAC Name

5-ethenyl-2-methylpyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C8H9N.C6H3N3O7/c1-3-8-5-4-7(2)9-6-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,1H2,2H3;1-2,10H

InChI Key

FICBWWIZDPCRDG-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C=C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(C=C1)C=C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

65345-93-9

Synonyms

PMVP picrate
poly-2-methyl-5-vinylpyridine picrate

Origin of Product

United States

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